Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinazolinones represent an important scaffold in medicinal chemistry with diverse biological activities . They are nitrogen-containing fused heterocycles, and with additional carbonyl linkage, they form two different quinazolinones (either 4(3H)-quinazolinone or 2(1H)-quinazolinone) .
Synthesis Analysis
Quinazolin-4-yl compounds can be synthesized using various methods. For instance, one study describes the synthesis of 2-substituted quinazolin-4(3H)-ones . Another study describes a protocol for the synthesis of methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates .Molecular Structure Analysis
The molecular structure of quinazolin-4-yl compounds can be analyzed using techniques like NMR . For example, one study provides the NMR data for a quinazolin-4-yl compound .Chemical Reactions Analysis
Quinazolin-4-yl compounds can undergo various chemical reactions. For instance, one study describes a domino reaction of various amino acid esters with imidoylisothiocyanates to afford quinazolin-4-yl thiourea derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolin-4-yl compounds can be analyzed using various techniques. For instance, one study provides the Rf value and NMR data for a quinazolin-4-yl compound .Scientific Research Applications
Antimicrobial and Antifungal Agents
Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives exhibited potential as antimicrobial agents after structural modifications and extensive screening for antibacterial and antifungal properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing good to excellent antimicrobial activity and higher anticancer activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Agents
The search for anticancer agents led to the creation of pyrazole derivatives as potential therapeutic options. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have been characterized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds showing appreciable anticancer activity, surpassing that of doxorubicin in certain assays (Hafez, El-Gazzar, & Al-Hussain, 2016).
Cholinesterase Inhibitors
Research into novel spiro- and pyrazolo[1,5-c]quinazolines as cholinesterase inhibitors for potential therapeutic applications in neurodegenerative disorders demonstrated the synthesis of these compounds through eco-friendly methods. Their evaluation as acetylcholinesterase and butyrylcholinesterase inhibitors indicated moderate activity for certain compounds, highlighting their potential in the treatment of Alzheimer's disease and related conditions (Gálvez, Polo, Insuasty, Gutiérrez, Cáceres, Alzate-Morales, De-la-Torre, & Quiroga, 2018).
Synthesis Methodologies
The development of efficient synthesis methodologies for ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylates and their derivatives facilitated the exploration of their biological activities. For example, a study reported the facile, novel, and efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, which represents a significant advancement in the synthesis of these compounds with potential applications in various domains including medicinal chemistry (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
properties
IUPAC Name |
ethyl 1-quinazolin-4-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)10-7-17-18(8-10)13-11-5-3-4-6-12(11)15-9-16-13/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJMPLBZRHVURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.